4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H16ClN3O2S2 and a molecular weight of 357.884 g/mol This compound is known for its unique structure, which includes a thiadiazole ring and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-cyclohexyl-1,3,4-thiadiazol-2-amine under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target enzyme or protein, inhibiting its activity and leading to the desired biological effect . The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide: This compound has an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.
4-chloro-N-[5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide: This compound has a different substituent on the thiadiazole ring, which can affect its reactivity and applications.
Properties
CAS No. |
101937-74-0 |
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Molecular Formula |
C14H16ClN3O2S2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,18) |
InChI Key |
XQHVRNDTDHAEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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